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Introduction to mTOR Signaling and Therapeutic
Targeting

The mTOR signaling pathway represents a critical regulatory nexus controlling cellular growth,

proliferation, survival, and metabolism in response to environmental cues. As a member of the

phosphatidylinositol 3-kinase-related kinase (PIKK) family, mTOR functions as a serine/threonine kinase

that integrates inputs from growth factors, energy status, nutrients, and cellular stress to coordinate anabolic

and catabolic processes. The pivotal role of mTOR in oncogenic processes has been firmly established

across diverse cancer types, making it an attractive therapeutic target. Dysregulated mTOR signaling

frequently occurs through various mechanisms including genetic mutations in pathway components,

amplification of growth factor receptors, or loss of tumor suppressors such as PTEN, leading to uncontrolled

cell growth and proliferation. The discovery and development of mTOR inhibitors, particularly the

rapamycin analogs (rapalogs), represents a significant advancement in molecularly targeted cancer therapy,

with temsirolimus being the first-in-class mTOR inhibitor to demonstrate clinical success in advanced renal

cell carcinoma.

The mTOR kinase exists within two structurally and functionally distinct multiprotein complexes: mTOR

complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 is characterized by the presence of
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raptor (regulatory-associated protein of mTOR) and is sensitive to acute inhibition by rapamycin and its

analogs. This complex regulates key cellular processes including protein synthesis, lipid biogenesis,

autophagy, and ribosomal biogenesis primarily through phosphorylation of downstream effectors S6K1 (p70

ribosomal S6 kinase) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). In contrast,

mTORC2 contains rictor (rapamycin-insensitive companion of mTOR) rather than raptor and is generally

insensitive to acute rapamycin treatment. mTORC2 regulates actin cytoskeleton organization and cell

survival primarily through phosphorylation of AKT at Ser473, which fully activates this crucial survival

kinase. The development of temsirolimus and other rapalogs has provided not only therapeutic benefits but

also important tools for dissecting the complexity of mTOR signaling in both normal physiology and disease

states [1] [2].

Drug Properties and Pharmacokinetic Profile

Temsirolimus (CCI-779) is a water-soluble ester derivative of the natural compound rapamycin (sirolimus)

that was specifically developed to improve upon the pharmacokinetic limitations of the parent compound. As

a prodrug, temsirolimus requires metabolic activation to exert its full therapeutic effects. The drug is

administered exclusively via the intravenous route due to extensive first-pass metabolism that would limit

oral bioavailability. Following IV infusion over 30-60 minutes, temsirolimus demonstrates complex

pharmacokinetic behavior characterized by rapid clearance from plasma and extensive metabolism primarily

via hepatic CYP3A4 isoenzymes into multiple metabolites, with sirolimus representing the primary active

metabolite. The conversion to sirolimus is notably less than dose-proportional, suggesting saturation of

CYP3A4 metabolic capacity at higher dosing levels. This metabolic profile results in sustained exposure to

active mTOR inhibitors for several days following a single infusion, supporting the once-weekly dosing

schedule used in clinical practice [3] [1] [2].

The pharmacokinetic parameters of temsirolimus and its active metabolite sirolimus demonstrate distinct

profiles that collectively contribute to the drug's therapeutic activity. Following a 25 mg dose, temsirolimus

reaches maximum concentration at the end of infusion and exhibits a mean half-life of approximately 17.3

hours, with a volume of distribution of 172 L indicating extensive tissue penetration. In contrast, the active

metabolite sirolimus reaches peak plasma concentrations 0.5-2 hours after the completion of infusion and

demonstrates a substantially longer half-life of 54.6 hours, contributing to sustained mTOR inhibition

throughout the dosing interval. Both compounds are extensively distributed into formed blood elements and
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demonstrate high plasma protein binding (87%). Elimination occurs predominantly via hepatic metabolism

and biliary excretion, with 78% of administered dose recovered in feces and only 4.6% excreted in urine,

suggesting minimal renal clearance. This pharmacokinetic profile supports the current dosing regimen of 25

mg administered as a weekly 30-60 minute intravenous infusion for approved indications [3] [4].

Table 1: Key Pharmacokinetic Parameters of Temsirolimus and Its Active Metabolite Sirolimus

Parameter Temsirolimus Sirolimus

Time to Cmax End of infusion 0.5-2 hours after infusion

Half-life 17.3 hours 54.6 hours

Volume of Distribution 172 L Not specified

Protein Binding 87% Extensive

Primary Metabolism Hepatic CYP3A4 to sirolimus Further metabolism via CYP3A4

Elimination Route Feces (78%), Urine (4.6%) Feces (78%), Urine (4.6%)

Clearance 16.2 L/h Not specified

Table 2: Clinical Dosing Recommendations for Temsirolimus

Indication Recommended Dose Frequency Administration

Advanced Renal Cell
Carcinoma

25 mg Once

weekly

30-60 minute IV

infusion

Mantle Cell Lymphoma 175 mg for 3 weeks, then 75 mg

weekly

Once

weekly

30-60 minute IV

infusion

With Strong CYP3A4
Inhibitors

Consider reduction to 12.5 mg

weekly

Once

weekly

30-60 minute IV

infusion
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Indication Recommended Dose Frequency Administration

With Strong CYP3A4
Inducers

Consider increase to 50 mg
weekly

Once
weekly

30-60 minute IV
infusion

Mild Hepatic Impairment Reduce to 15 mg weekly Once
weekly

30-60 minute IV
infusion

Molecular Mechanism of Action

Direct Antiproliferative Effects

The primary molecular mechanism of temsirolimus involves allosteric inhibition of the mTOR complex 1

(mTORC1) through formation of a gain-of-function complex with the immunophilin FK506-binding protein

12 (FKBP12). The drug binds with high affinity to FKBP12, and this drug-protein complex subsequently

interacts with the FRB domain of mTOR, sterically hindering access to the active site cleft and thereby

inhibiting kinase activity. This specific binding mechanism disrupts the normal regulatory functions of

mTORC1, ultimately leading to G1 phase cell cycle arrest through multiple downstream effects. Inhibition

of mTORC1 prevents phosphorylation of its key substrates, S6K1 and 4E-BP1, which are critical regulators

of protein synthesis and cell growth. Hypophosphorylated 4E-BP1 maintains tight binding to eukaryotic

initiation factor 4E (eIF4E), preventing assembly of the translation initiation complex and thereby

suppressing cap-dependent translation of specific mRNAs encoding proteins essential for cell cycle

progression, including cyclin D1 and c-Myc. Concurrently, inhibition of S6K1 phosphorylation reduces

ribosomal biogenesis and translation of 5'-TOP mRNAs, further contributing to the antiproliferative effects

observed in sensitive tumor cells [3] [5] [1].

The specificity of temsirolimus for mTORC1 versus mTORC2 represents a crucial aspect of its mechanism

with important therapeutic implications. While temsirolimus and other rapalogs directly inhibit mTORC1

through the FKBP12-dependent mechanism described above, they generally do not directly target mTORC2.

However, prolonged exposure to temsirolimus can indirectly inhibit mTORC2 assembly and function in

certain cell types by sequestering mTOR molecules, making them unavailable for complex formation with

rictor. This differential inhibition has significant consequences for downstream signaling, particularly

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 12 Tech Support

https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06287
https://en.wikipedia.org/wiki/Temsirolimus
https://www.nature.com/articles/6604636
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


through the AKT pathway. Acute inhibition of mTORC1 by temsirolimus relieves the S6K1-mediated

negative feedback loop on IRS-1 and PI3K, potentially leading to paradoxical activation of AKT at Thr308.

However, with sustained treatment and subsequent inhibition of mTORC2, phosphorylation of AKT at

Ser473 is diminished, potentially counteracting this compensatory activation and enhancing the antitumor

effect. This temporal dimension of mTOR complex inhibition underscores the importance of treatment

scheduling and duration in optimizing therapeutic efficacy [1] [2].

Antiangiogenic Effects

Beyond direct antiproliferative effects on tumor cells, temsirolimus exerts significant antiangiogenic

activity that contributes to its overall antitumor efficacy, particularly in highly vascularized tumors such as

renal cell carcinoma. The antiangiogenic mechanism operates through mTORC1-dependent regulation of

hypoxia-inducible factors (HIF-1α and HIF-2α), which serve as master regulators of the cellular response to

hypoxia and key drivers of tumor angiogenesis. In renal cell carcinoma with von Hippel-Lindau (VHL)

deficiency, HIF-α subunits accumulate constitutively, leading to persistent transcription of pro-angiogenic

factors including vascular endothelial growth factor (VEGF). Temsirolimus further modulates this

pathway by reducing both the synthesis and stability of HIF-α proteins, thereby diminishing VEGF

production and secretion. This reduction in VEGF signaling disrupts the maintenance of tumor vasculature,

leading to impaired endothelial cell proliferation, reduced tumor perfusion, and ultimately inhibition of

tumor growth. This dual mechanism—direct antitumor activity combined with antiangiogenic effects—is

particularly relevant in renal cell carcinoma, where angiogenesis driven by VHL loss represents a

fundamental pathogenic mechanism [5] [6] [1].

Immunomodulatory Effects

Paradoxically, while temsirolimus functions as an mTOR inhibitor with known immunosuppressive

properties (as evidenced by the use of rapamycin in transplant medicine), it can also exhibit

immunostimulatory effects in certain contexts, particularly when combined with cancer vaccines.

Preclinical studies in murine models have demonstrated that temsirolimus can enhance antitumor immunity

when used in combination with heat shock protein-based vaccines targeting renal cell carcinoma and

melanoma. The drug appears to promote the activation of effector CD8+ T-cells and enhance the formation

of CD8+ memory cells following vaccination, resulting in increased interferon-γ production and enhanced
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cytotoxic T-cell responses. These immunostimulatory effects occur despite concurrent observations of

decreased T-cell proliferation and increased abundance of regulatory T-cells, highlighting the complex

interplay between mTOR inhibition and immune function. This paradoxical enhancement of vaccine efficacy

suggests that the timing and context of mTOR inhibition relative to immune activation are critical

determinants of the net immunologic outcome and provides a rationale for combining temsirolimus with

immunotherapeutic approaches in selected clinical settings [7].

Clinical Efficacy and Key Trials

The clinical development of temsirolimus has yielded compelling evidence of efficacy in specific cancer

types, most notably in advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL). The

pivotal phase III trial in previously untreated, poor-prognosis RCC patients demonstrated a significant

overall survival advantage for temsirolimus monotherapy compared to interferon-α alone or the combination

of both agents. Patients receiving temsirolimus alone achieved a median overall survival of 10.9 months

compared to 7.3 months in the interferon-α group and 8.4 months in the combination group, establishing

single-agent temsirolimus as a standard first-line option for this patient population. The survival benefit was

accompanied by a manageable toxicity profile, with rash, peripheral edema, hyperglycemia, and

hyperlipidemia representing the most common treatment-related adverse events. Importantly, this trial

provided proof-of-principle that molecular targeting of mTOR could yield clinically meaningful

improvements in outcomes for advanced RCC, validating mTOR as a legitimate therapeutic target in this

disease [5] [6].

In mantle cell lymphoma, temsirolimus has demonstrated significant activity in the relapsed or refractory

setting, leading to its approval in this indication in some regions. The efficacy in MCL is mechanistically

linked to the role of mTOR signaling in regulating the translation of key oncoproteins, including cyclin D1,

which is characteristically overexpressed in this lymphoma subtype due to the t(11;14) translocation. Clinical

trials have established a dosing regimen of 175 mg weekly for three weeks followed by 75 mg weekly

thereafter, with this initial higher loading dose intended to rapidly achieve therapeutic concentrations.

Beyond its approved indications, temsirolimus has been investigated in a variety of other malignancies,

including endometrial cancer, where it has demonstrated promising activity in phase II trials, with partial

responses observed in a subset of patients and disease stabilization in the majority. These findings have
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prompted further evaluation in combination regimens with cytotoxic agents and other targeted therapies

across multiple tumor types [4] [6].

Table 3: Key Clinical Trial Results for Temsirolimus in Advanced Renal Cell Carcinoma

Trial Parameter Temsirolimus
Interferon-
α

Combination
Therapy

Median Overall Survival 10.9 months 7.3 months 8.4 months

Hazard Ratio for Death 0.73 (vs interferon) Reference 0.96 (vs interferon)

Progression-Free
Survival

Significant improvement Reference Intermediate

Most Common Adverse
Events

Rash, edema, hyperglycemia,
hyperlipidemia

Asthenia Mixed profile

Experimental Protocols for mTOR Inhibition Studies

In Vitro Assessment of mTOR Signaling Inhibition

The evaluation of temsirolimus activity in preclinical models employs standardized methodologies to assess

its effects on mTOR signaling, cellular proliferation, and viability. For cell viability assays, representative

RCC cell lines such as Caki-1 and 786-O are plated in clear-bottom 96-well tissue culture plates at densities

ensuring subconfluent growth throughout the experiment. After 24 hours, cells are treated with temsirolimus

across a concentration range (typically 0.1-100 nM) or vehicle control in triplicate wells. Viability is

quantified at 24, 48, 72, and 96 hours using the CellTiter-Glo Luminescent Assay, which measures ATP

content as a surrogate for metabolically active cells. Inhibitory concentrations (IC50, IC30, and IC20) are

calculated using nonlinear regression analysis in software such as GraphPad Prism. To specifically assess

mTOR pathway inhibition, western blot analysis is performed on cells treated with clinically relevant

concentrations of temsirolimus (typically 1-20 nM) for varying durations. Cells are lysed using detergent-

based buffers supplemented with protease and phosphatase inhibitors, and proteins are separated by SDS-

PAGE before transfer to nitrocellulose membranes. Key signaling proteins assessed include phospho-S6K1
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(Thr389), phospho-4E-BP1 (Thr37/46), total S6K1, total 4E-BP1, phospho-AKT (Ser473), and total

AKT, with β-actin serving as a loading control. Densitometric analysis using software such as ImageJ allows

for quantification of band intensity and determination of inhibition kinetics [8].

In Vivo Efficacy Studies

Xenograft models provide critical preclinical data on the antitumor efficacy of temsirolimus in vivo. In

standard protocols, immunodeficient mice are subcutaneously inoculated with RCC cell lines (e.g., Caki-1,

786-O) or patient-derived xenografts. When tumors reach a predetermined volume (typically 100-200 mm³),

mice are randomized into treatment groups receiving vehicle control, temsirolimus (doses ranging from 1-

20 mg/kg), or appropriate comparator agents. Temsirolimus is typically administered via intraperitoneal

injection once daily or several times per week based on its pharmacokinetic profile. Tumor dimensions are

measured regularly using calipers, and volumes are calculated using the formula: (shortest diameter² ×

longest diameter)/2. Mice are monitored for signs of toxicity, including weight loss, lethargy, and skin

changes. At study endpoint, tumors are harvested for pharmacodynamic analysis to confirm target

inhibition through immunohistochemical staining for phospho-S6 ribosomal protein (a direct marker of

S6K1 activity) and assessment of proliferation markers such as Ki-67. Additional analyses may include

evaluation of apoptosis (TUNEL staining), microvessel density (CD31 immunohistochemistry), and HIF-1α

expression to characterize the antitumor mechanisms operative in vivo [8].

Immune Modulation Studies

The immunomodulatory effects of temsirolimus are assessed using syngeneic mouse models and T-cell

functional assays. In treatment studies, mice bearing established RENCA (renal carcinoma) or B16

(melanoma) tumors are randomized to receive control, HSP-based vaccine alone, temsirolimus alone, or the

combination. Temsirolimus is typically administered intraperitoneally at 15 μg daily for specified durations,

while vaccines consisting of tumor-specific antigens (e.g., CA9 for RENCA, gp100 for B16) complexed with

heat shock protein Hsp110 are administered intradermally. Tumor measurements are performed regularly to

assess therapeutic efficacy. For T-cell proliferation assays, lymphocytes harvested from naive mice or

transgenic mice with T-cell receptors specific for tumor antigens (e.g., Pmel-1 mice) are labeled with CFSE

and stimulated with antigen-pulsed dendritic cells in the presence or absence of temsirolimus. Proliferation

is assessed by flow cytometric analysis of CFSE dilution, while T-cell function is evaluated through

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3551765/
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3551765/
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


ELISPOT assays for interferon-γ production and cytotoxic T-cell assays against target tumor cells. These

comprehensive immunologic analyses help delineate the complex effects of mTOR inhibition on antitumor

immunity [7].

Limitations and Future Directions

Despite the clinical success of temsirolimus in specific indications, several limitations have emerged that

have guided subsequent drug development and combination strategies. A primary limitation is the feedback

activation of AKT that can occur with mTORC1-selective inhibition due to relief of the S6K1-mediated

negative feedback on IRS-1 and PI3K. This compensatory signaling can potentially limit the antitumor

efficacy of temsirolimus and contribute to the development of resistance. Additionally, the inability of first-

generation rapalogs to directly inhibit mTORC2 represents another limitation, as mTORC2-mediated

phosphorylation of AKT at Ser473 promotes cell survival and may counteract the therapeutic effects of

mTORC1 inhibition. These limitations have motivated the development of second-generation mTOR

inhibitors that competitively bind the ATP-binding site of mTOR and can inhibit both mTORC1 and

mTORC2. Compounds such as Ku0063794 demonstrate superior suppression of downstream mTOR

effectors in vitro and enhanced antiproliferative effects against RCC cell lines compared to temsirolimus.

However, interestingly, in vivo xenograft studies have not consistently demonstrated superior efficacy for

these dual mTORC1/2 inhibitors compared to temsirolimus, potentially due to additional effects of

temsirolimus on the tumor microenvironment, particularly its potent antiangiogenic activity [8] [9].

The future clinical development of temsirolimus and other mTOR inhibitors focuses on several strategic

approaches to overcome current limitations and expand therapeutic utility. Rational combination strategies

represent a major direction, with ongoing clinical trials evaluating temsirolimus in combination with other

targeted agents, cytotoxic chemotherapy, and immunotherapeutic approaches. For example, in endometrial

cancer, temsirolimus is being investigated in combination with paclitaxel and carboplatin, bevacizumab, or

ixabepilone. The identification of predictive biomarkers for response to temsirolimus remains an active

area of investigation, with potential candidates including PTEN loss, PIK3CA mutations, and specific gene

expression signatures related to mTOR pathway activation. Additionally, the development of third-

generation mTOR inhibitors that can overcome resistance mediated by mutations in the mTOR FRB or

kinase domains represents an emerging frontier. These ongoing research directions aim to fully exploit the
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therapeutic potential of mTOR inhibition in cancer therapy, building upon the foundation established by

temsirolimus as the first-in-class mTOR inhibitor to demonstrate clinical success in advanced cancer [9] [6].

Visual Representation of mTOR Signaling and
Inhibition

The following diagram illustrates the core mTOR signaling pathway and the specific mechanism of

temsirolimus-mediated inhibition:
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Click to download full resolution via product page

caption: mTOR signaling pathway and temsirolimus inhibition mechanism.

This visual representation illustrates the complex interplay within the mTOR signaling network and

highlights the specific point of intervention for temsirolimus. The diagram depicts how temsirolimus, after

forming a complex with FKBP12, allosterically inhibits mTORC1 but not mTORC2, leading to suppression

of protein synthesis, cell cycle progression, and angiogenesis through downstream effectors. The critical

negative feedback loop mediated by S6K1 is also shown, explaining the potential for AKT activation

following mTORC1 inhibition—a key limitation of first-generation mTOR inhibitors. The visualization

integrates the multiple mechanisms through which temsirolimus exerts its antitumor effects, including direct

antiproliferative actions through cell cycle arrest and indirect effects via antiangiogenic mechanisms,

providing a comprehensive overview of its multimodal mechanism of action.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. mTORC1 inhibitors: is temsirolimus in renal cancer telling ... [nature.com]

2. mTORC1 inhibitors : is temsirolimus in renal cancer telling us how... [pmc.ncbi.nlm.nih.gov]

3. : Uses, Interactions, Temsirolimus Mechanism of Action [go.drugbank.com]

4. : Uses, Dosage, Side Effects and More | MIMS Indonesia Temsirolimus [mims.com]

5. - Wikipedia Temsirolimus [en.wikipedia.org]

6. Temsirolimus - an overview | ScienceDirect Topics [sciencedirect.com]

7. Temsirolimus, an mTOR inhibitor, enhances anti-tumour ... [pmc.ncbi.nlm.nih.gov]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 11 / 12 Tech Support

https://www.smolecule.com/products/s548071?utm_src=pdf-body-img
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-body
https://www.smolecule.com/products/s548071?utm_src=pdf-custom-synthesis
https://www.nature.com/articles/6604636
https://pmc.ncbi.nlm.nih.gov/articles/PMC2570519/
https://go.drugbank.com/drugs/DB06287
https://www.mims.com/indonesia/drug/info/temsirolimus?mtype=generic
https://en.wikipedia.org/wiki/Temsirolimus
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/temsirolimus
https://pmc.ncbi.nlm.nih.gov/articles/PMC3049595/
https://www.smolecule.com/products/s548071?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


8. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 ... [pmc.ncbi.nlm.nih.gov]

9. Recent advances and limitations of mTOR inhibitors in the ... [cancerci.biomedcentral.com]

To cite this document: Smolecule. [Comprehensive Technical Analysis: Temsirolimus as an mTOR

Inhibitor in Cancer Therapy]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548071#temsirolimus-mechanism-of-action-mtor-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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